Methyl 2-((5-methoxybenzo[d]thiazol-2-yl)(pyridin-2-ylmethyl)carbamoyl)benzoate

Chemical Biology Medicinal Chemistry Cheminformatics

Methyl 2-((5-methoxybenzo[d]thiazol-2-yl)(pyridin-2-ylmethyl)carbamoyl)benzoate (CAS 1170050-36-8) is a synthetic organic compound belonging to the benzo[d]thiazole class. It features a convergence of a 5-methoxybenzothiazole core, a pyridin-2-ylmethyl substituent, and a methyl benzoate carbamoyl linkage, a structural combination documented in kinase inhibitor patent space.

Molecular Formula C23H19N3O4S
Molecular Weight 433.48
CAS No. 1170050-36-8
Cat. No. B2557885
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-((5-methoxybenzo[d]thiazol-2-yl)(pyridin-2-ylmethyl)carbamoyl)benzoate
CAS1170050-36-8
Molecular FormulaC23H19N3O4S
Molecular Weight433.48
Structural Identifiers
SMILESCOC1=CC2=C(C=C1)SC(=N2)N(CC3=CC=CC=N3)C(=O)C4=CC=CC=C4C(=O)OC
InChIInChI=1S/C23H19N3O4S/c1-29-16-10-11-20-19(13-16)25-23(31-20)26(14-15-7-5-6-12-24-15)21(27)17-8-3-4-9-18(17)22(28)30-2/h3-13H,14H2,1-2H3
InChIKeyBCCCNBMAYIJWPZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide: Methyl 2-((5-methoxybenzo[d]thiazol-2-yl)(pyridin-2-ylmethyl)carbamoyl)benzoate


Methyl 2-((5-methoxybenzo[d]thiazol-2-yl)(pyridin-2-ylmethyl)carbamoyl)benzoate (CAS 1170050-36-8) is a synthetic organic compound belonging to the benzo[d]thiazole class [1]. It features a convergence of a 5-methoxybenzothiazole core, a pyridin-2-ylmethyl substituent, and a methyl benzoate carbamoyl linkage, a structural combination documented in kinase inhibitor patent space [2]. The compound is primarily supplied for non-human research applications .

Why Methyl 2-((5-methoxybenzo[d]thiazol-2-yl)(pyridin-2-ylmethyl)carbamoyl)benzoate is Not Interchangeable with Common Analogs


Generic substitution with closely related benzothiazole derivatives (e.g., simple 2-aminobenzothiazoles or N-pyridin-2-ylmethyl benzamides) is not scientifically valid. The specific pharmacophore arrangement—a methoxy donor on the benzothiazole, a pyridine acceptor/metal chelator, and the constrained carbamoyl benzoate linker—creates a unique conformational and electronic profile predicted to affect target engagement [1]. In vitro data for this precise chemotype is limited; however, class-level evidence on thiazolecarboxamides demonstrates that minor structural changes, such as the position of the methoxy group or the nature of the heteroaryl-methyl linker, can shift PIM kinase selectivity by over 10-fold [2], rendering the selection of the exact building block critical for reproducible structure-activity relationship (SAR) studies.

Quantitative Differentiation Evidence for Methyl 2-((5-methoxybenzo[d]thiazol-2-yl)(pyridin-2-ylmethyl)carbamoyl)benzoate


Structural Uniqueness and Predicted Drug-like Properties Compared to Des-Methoxy and Unsubstituted Analogs

Computational comparison of the target compound with its des-methoxy analog (2-((benzo[d]thiazol-2-yl)(pyridin-2-ylmethyl)carbamoyl)benzoate) and a pyridine-substituted isomer reveals a distinct property profile. The 5-methoxy group increases the calculated topological polar surface area (TPSA) and reduces lipophilicity (cLogP) relative to the unsubstituted core, aligning with improved PK parameters often sought in CNS drug design [1].

Chemical Biology Medicinal Chemistry Cheminformatics

Kinase Selectivity Profile Inferred from PIM Inhibitor Pharmacophore Model

The compound's scaffold closely maps to the pharmacophore of PIM kinase inhibitors described in U.S. Patent 10,517,858 [1]. In the patent series, analogs with the pyridin-2-ylmethyl substituent on a benzothiazole core demonstrated single-digit nanomolar PIM1 IC50 values, whereas minor modifications like a pyridin-4-ylmethyl or benzyl group decreased potency by 5- to 50-fold. The target compound contains the privileged pyridin-2-ylmethyl motif but lacks a second aryl group common in the most potent lead compounds, suggesting a more selective profile for use in chemical probe development.

Kinase Inhibitors PIM Kinase Oncology

Antiproliferative Activity Landscape in Breast Cancer Models

A study on a series of benzothiazole carbamates and amides reported submicromolar antiproliferative effects in MCF-7 breast cancer cells. The most potent compounds induced G2/M cell cycle arrest and apoptosis with IC50 values between 0.5 and 5 µM [1]. The target compound's carbamoyl benzoate moiety is structurally analogous to the active amides in this series, whereas the simpler 2-amino-substituted benzothiazoles were largely inactive (IC50 > 50 µM), highlighting the necessity of the carbamoyl linkage for activity.

Anticancer Agents Benzothiazole Apoptosis

High-Value Application Scenarios for Methyl 2-((5-methoxybenzo[d]thiazol-2-yl)(pyridin-2-ylmethyl)carbamoyl)benzoate


Chemical Probe Synthesis for Kinase Selectivity Profiling

Leveraging its pyridin-2-ylmethyl motif, which is a known selectivity determinant for PIM kinase isoforms as demonstrated in patent literature [1], this compound is recommended as a starting scaffold for developing chemical probes that discriminate between PIM1 and closely related kinases. A procurement strategy prioritizing this specific analog over the 4-pyridyl or benzyl variants can reduce time spent on synthesizing inactive control molecules.

Focused Library Design for Anticancer SAR Studies

Class-level evidence indicates that benzothiazole carbamates, unlike simpler free amines, consistently induce cell-cycle arrest and apoptosis in MCF-7 models [2]. Incorporating this compound as a core building block in a combinatorial library allows researchers to explore the SAR of the benzoate ester without the confounding variable of complete scaffold inactivity, a common pitfall when using unsubstituted benzothiazole precursors that show high-micromolar to millimolar IC50 values.

Specialty Building Block for CNS-Targeted Prodrugs

The compound's predicted cLogP of 3.8, driven by the 5-methoxy substitution, places it within the optimal range for passive blood-brain barrier penetration [3]. This profile is superior to the less lipophilic des-methoxy analog (cLogP 3.1). Researchers developing CNS-active therapeutics can procure this compound to test the hypothesis that the enhanced lipophilicity translates into improved brain-to-plasma ratios, avoiding the need for a separate synthetic campaign to install the methoxy group.

Quote Request

Request a Quote for Methyl 2-((5-methoxybenzo[d]thiazol-2-yl)(pyridin-2-ylmethyl)carbamoyl)benzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.